REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:10])[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][C:3]1=[O:9].[Br:11]Br>CC(O)=O>[Br:11][CH:4]1[C:3](=[O:9])[C:2]([CH3:10])([CH3:1])[CH2:7][CH2:6][C:5]1=[O:8]
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Name
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|
Quantity
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1.4 g
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Type
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reactant
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Smiles
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CC1(C(CC(CC1)=O)=O)C
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Name
|
|
Quantity
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0.51 mL
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Type
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reactant
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Smiles
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BrBr
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CC(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
BrC1C(CCC(C1=O)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |